molecular formula C11H11NO B8483438 (S)-1-(isoquinolin-8-yl)ethanol

(S)-1-(isoquinolin-8-yl)ethanol

Cat. No. B8483438
M. Wt: 173.21 g/mol
InChI Key: XJHWVKVPOQCBOW-QMMMGPOBSA-N
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Patent
US09273040B2

Procedure details

1-(isoquinolin-8-yl)ethanone (0.64 g, 3.74 mmol) in EtOH (37 mL) was added with sodium borohydride (2.26 g, 59.8 mmol). The reaction mixture was stirred overnight. The reaction mixture was quenched with 1M NaOH and extracted with DCM. Purified by normal phase chromatography (10-60% EtOAc in hexane) to yield 1-(isoquinolin-8-yl)ethanol as an oil. Chiral separation (ChiralPak AD-H) provided (S)-1-(isoquinolin-8-yl)ethanol and (R)-1-(isoquinolin-8-yl)ethanol.
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:11](=[O:13])[CH3:12])[CH:4]=[CH:3][N:2]=1.[BH4-].[Na+]>CCO>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH:11]([OH:13])[CH3:12])[CH:4]=[CH:3][N:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
C1=NC=CC2=CC=CC(=C12)C(C)=O
Name
Quantity
2.26 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
37 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1M NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
Purified by normal phase chromatography (10-60% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=NC=CC2=CC=CC(=C12)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09273040B2

Procedure details

1-(isoquinolin-8-yl)ethanone (0.64 g, 3.74 mmol) in EtOH (37 mL) was added with sodium borohydride (2.26 g, 59.8 mmol). The reaction mixture was stirred overnight. The reaction mixture was quenched with 1M NaOH and extracted with DCM. Purified by normal phase chromatography (10-60% EtOAc in hexane) to yield 1-(isoquinolin-8-yl)ethanol as an oil. Chiral separation (ChiralPak AD-H) provided (S)-1-(isoquinolin-8-yl)ethanol and (R)-1-(isoquinolin-8-yl)ethanol.
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:11](=[O:13])[CH3:12])[CH:4]=[CH:3][N:2]=1.[BH4-].[Na+]>CCO>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH:11]([OH:13])[CH3:12])[CH:4]=[CH:3][N:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
C1=NC=CC2=CC=CC(=C12)C(C)=O
Name
Quantity
2.26 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
37 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1M NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
Purified by normal phase chromatography (10-60% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=NC=CC2=CC=CC(=C12)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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